molecular formula C24H36N6O3S B10801168 Dan-Arg-piperidino(4-Me)

Dan-Arg-piperidino(4-Me)

Cat. No.: B10801168
M. Wt: 488.6 g/mol
InChI Key: JVLBGBDQWIMMLO-FQEVSTJZSA-N
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Description

OM-189 is a synthetic compound known for its selective inhibition of thrombin, an enzyme that plays a crucial role in blood coagulation. The compound has a molecular formula of C24H36N6O3S and a molecular weight of 488.65 g/mol . It is primarily used in scientific research to study thrombin inhibition and its effects on various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OM-189 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .

Industrial Production Methods

Industrial production of OM-189 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

OM-189 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

OM-189 is widely used in scientific research due to its selective inhibition of thrombin. Some of its applications include:

    Chemistry: Studying the chemical properties and reactivity of thrombin inhibitors.

    Biology: Investigating the role of thrombin in various biological processes, including blood coagulation and inflammation.

    Medicine: Exploring the potential therapeutic applications of thrombin inhibitors in treating thrombotic disorders.

    Industry: Developing new anticoagulant drugs and improving existing formulations.

Mechanism of Action

OM-189 exerts its effects by selectively inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The compound binds to the active site of thrombin, blocking its enzymatic activity. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OM-189

OM-189 is unique due to its high selectivity for thrombin and its ability to inhibit thrombin activity without affecting other proteases. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C24H36N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]guanidine

InChI

InChI=1S/C24H36N6O3S/c1-17-12-15-30(16-13-17)23(31)20(9-6-14-27-24(25)26)28-34(32,33)22-11-5-7-18-19(22)8-4-10-21(18)29(2)3/h4-5,7-8,10-11,17,20,28H,6,9,12-16H2,1-3H3,(H4,25,26,27)/t20-/m0/s1

InChI Key

JVLBGBDQWIMMLO-FQEVSTJZSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Canonical SMILES

CC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Origin of Product

United States

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